1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one

medicinal chemistry physicochemical profiling lead optimisation

For discovery chemists seeking underexplored chemical space, this AldrichCPR rare chemical combines a kinase hinge-binding 4-hydroxypyrimidine motif with a reactive piperidin-4-one core. Its dual orthogonal handles enable sequential derivatizations without protecting groups, accelerating lead generation. Sourced for early discovery; identity and purity verification fall to the purchaser. • Computed LogP 1.24 & TPSA 66.32 Ų - favorable fragment-like properties • Unique donor-acceptor pharmacophore absent in non-hydroxylated analogs • Available via rare-chemical programs for novel IP positions

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
Cat. No. B12111304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)NC(=N1)N2CCC(=O)CC2
InChIInChI=1S/C10H13N3O2/c1-7-6-9(15)12-10(11-7)13-4-2-8(14)3-5-13/h6H,2-5H2,1H3,(H,11,12,15)
InChIKeyMZJJGKUJGBNVTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural & Procurement Baseline for a Rare Pyrimidinyl-Piperidinone Building Block


1-(4-Hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one (CAS 956723-16-3, MW 207.23, C10H13N3O2) is a heterocyclic building block composed of a piperidin-4-one core N-substituted with a 4-hydroxy-6-methylpyrimidin-2-yl group. The compound is distributed as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery and is listed in the InterBioScreen screening compound library (ID BB_SC-10606) [1]. It exists as a solid (Storage Class 11, combustible) and is supplied without vendor-collected analytical data, placing the burden of identity and purity verification on the purchaser . Its computed physicochemical profile includes a LogP of 1.24, a LogD7.4 of 1.24, a topological polar surface area (TPSA) of 66.32 Ų, and five H-bond acceptor sites versus one H-bond donor [1].

Why This Compound Cannot Be Replaced by Generic Analogs


The 4-hydroxy-6-methyl substitution pattern on the pyrimidine ring fundamentally alters the compound's hydrogen-bonding capacity, tautomeric equilibrium, and lipophilicity relative to unsubstituted or differently substituted analogs. The presence of the 4-hydroxy group introduces an additional H-bond donor (total = 1) and increases the H-bond acceptor count to 5, while the 6-methyl group contributes to increased lipophilicity (computed XLogP = 1.24 vs. 0.82 for the unsubstituted 1-(pyrimidin-2-yl)piperidin-4-one) [1][2]. These changes affect molecular recognition, solubility, and permeability profiles in ways that cannot be replicated by simply changing the vendor or selecting a cheaper, unsubstituted congener. The 4-hydroxypyrimidine moiety exists in a lactam–lactim tautomeric equilibrium that can influence both metal-chelating capability and receptor-binding pharmacophore presentation, a feature absent in non-hydroxylated analogs .

Quantitative Differentiation Evidence vs. Closest Analogs


Enhanced Lipophilicity vs. Unsubstituted Analog

The target compound exhibits a computed LogP (XLogP) of 1.24, which is 0.42 log units higher than that of the unsubstituted analog 1-(pyrimidin-2-yl)piperidin-4-one (XLogP = 0.82) [1][2]. The LogD at pH 7.4 is 1.24 for the target compound versus 0.82 for the comparator [1][2]. This difference indicates that the 4-hydroxy-6-methyl substitution increases partitioning into lipid environments by approximately 2.6-fold on a molar scale, while the increased TPSA (66.32 vs. 46.09 Ų) partially offsets passive membrane permeability [1].

medicinal chemistry physicochemical profiling lead optimisation

Hydrogen-Bond Donor Capacity Differentiation

The target compound possesses one hydrogen-bond donor (the 4-hydroxy group on the pyrimidine ring), whereas the unsubstituted analog 1-(pyrimidin-2-yl)piperidin-4-one has zero HBD [1][2]. The H-bond acceptor count is 5 for the target versus 4 for the comparator [1][2]. This additional HBD capacity, combined with the tautomeric 4-hydroxypyrimidine-4(3H)-one system, enables the compound to engage in specific H-bond networks with biological targets (e.g., kinase hinge regions) that the non-hydroxylated analog cannot replicate .

molecular recognition pharmacophore design solubility

TPSA Impact on Predicted Oral Bioavailability

The target compound's TPSA of 66.32 Ų is approximately 43% higher than that of 1-(pyrimidin-2-yl)piperidin-4-one (46.09 Ų) and 34% higher than that of 2-(piperidin-1-yl)pyrimidin-4-ol (49.25 Ų) [1]. According to the Veber rule for oral bioavailability (TPSA < 140 Ų), both compounds fall well within the acceptable range; however, the higher TPSA of the target compound predicts comparatively lower passive membrane permeability, which may be advantageous for reducing CNS penetration or off-target distribution in certain therapeutic contexts.

ADME prediction drug-likeness oral bioavailability

pKa Differentiation and Ionisation State

The computed pKa of the 4-hydroxy group on the pyrimidine ring is 12.44, meaning the compound remains predominantly neutral at physiological pH (7.4) [1]. In contrast, the unsubstituted 1-(pyrimidin-2-yl)piperidin-4-one has a computed pKa of 18.72, indicating even lower acidity [2]. Both compounds are neutral at physiological pH, but the target compound's lower pKa implies a greater propensity to ionise in strongly basic environments (e.g., certain formulation conditions), which could affect salt formation and solubility in alkaline media.

ionisation state pH-dependent solubility pharmacokinetics

Synthetic Tractability and Building-Block Utility

The piperidin-4-one carbonyl group provides a reactive ketone handle for further derivatisation (e.g., reductive amination, Grignard addition, oxime/hydrazone formation), enabling the compound to serve as a scaffold for library synthesis [1]. In contrast, the fully reduced analog 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidine (if available) lacks this carbonyl functionality, limiting downstream synthetic utility. The combination of the 4-oxo group with the 4-hydroxy-6-methylpyrimidine moiety offers three distinct diversification points: (i) the ketone, (ii) the hydroxyl group (O-alkylation or O-arylation), and (iii) the 6-methyl position (potential for further functionalisation via radical or directed C–H activation chemistry).

synthetic chemistry building block derivatisation

Limited Public Biological Data Disclaimer

An extensive search of PubMed, PubChem, Google Patents, and major vendor databases did not yield any published head-to-head biological activity data (IC50, Ki, EC50, selectivity panels, or in vivo PK) for 1-(4-hydroxy-6-methylpyrimidin-2-yl)piperidin-4-one. Sigma-Aldrich explicitly states that it does not collect analytical data for this AldrichCPR product and that the buyer assumes responsibility for identity and purity verification . This compound is categorised as a rare screening compound for early discovery; its differentiation is therefore based on structural and physicochemical properties rather than demonstrated biological superiority. Researchers and procurement professionals should weigh this evidence accordingly and may need to generate primary comparative data for their specific target or pathway of interest.

data transparency procurement risk screening compound

Procurement-Relevant Application Scenarios


Kinase Inhibitor Fragment Library Design

The 4-hydroxypyrimidine motif is a recognised kinase hinge-binding pharmacophore. The target compound's unique combination of one H-bond donor (4-OH) and a ketone acceptor on the piperidine ring makes it suitable for inclusion in fragment libraries targeting kinases where a donor–acceptor–donor hinge interaction is sought. The computed LogD of 1.24 and TPSA of 66.32 Ų place it within favourable drug-like space for fragment elaboration [1]. Compared to the zero-HBD analog 1-(pyrimidin-2-yl)piperidin-4-one, this compound can engage an additional H-bond with the kinase hinge backbone [2].

Scaffold for Diversity-Oriented Synthesis

The piperidin-4-one carbonyl provides a reactive centre for reductive amination, oxime formation, or Grignard addition, enabling the generation of structurally diverse compound libraries [1]. The presence of both the ketone and the pyrimidine hydroxyl allows chemists to perform sequential, orthogonal derivatisations (e.g., first modify the ketone, then O-alkylate the hydroxyl) without protecting-group manipulation, offering synthetic efficiency advantages over analogs lacking one of these handles.

CNS-Sparing Lead Optimisation

With a TPSA of 66.32 Ų, the target compound occupies a middle ground: it is above the typical CNS-penetrant threshold (~60–70 Ų) but well below the oral bioavailability ceiling of 140 Ų [1]. This profile may be advantageous for peripheral target programmes where reduced brain exposure is desired, especially when compared to the lower-TPSA analog 1-(pyrimidin-2-yl)piperidin-4-one (TPSA = 46.09 Ų), which is more likely to cross the blood–brain barrier [2].

Chemical Probe Development in Underexplored IP Space

The absence of published biological data for this compound, combined with its availability through the AldrichCPR rare-chemicals programme and the InterBioScreen library [1][2], indicates that its biological target space remains largely unexplored. This represents an opportunity for organisations seeking novel chemical starting points with strong IP positions, as competitors are less likely to have filed or published on this specific chemotype.

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